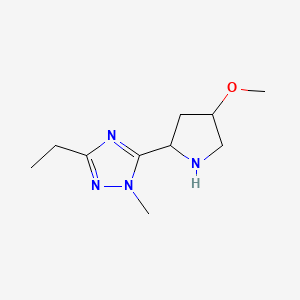![molecular formula C16H15NO5 B13522258 (1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)
(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 6-oxaspiro[25]octane-2-carboxylate is a complex organic compound with a unique structure that combines a phthalimide moiety with a spirocyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to a spirocyclization reaction with a suitable diol or epoxide under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or esters.
Applications De Recherche Scientifique
(1,3-Dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which (1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog that lacks the spirocyclic system.
Spirocyclic Compounds: Other spirocyclic compounds with different functional groups or ring sizes.
Carboxylate Esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate is unique due to its combination of a phthalimide moiety with a spirocyclic system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Formule moléculaire |
C16H15NO5 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C16H15NO5/c18-13-10-3-1-2-4-11(10)14(19)17(13)22-15(20)12-9-16(12)5-7-21-8-6-16/h1-4,12H,5-9H2 |
Clé InChI |
HVSKMLYWQVDAEY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

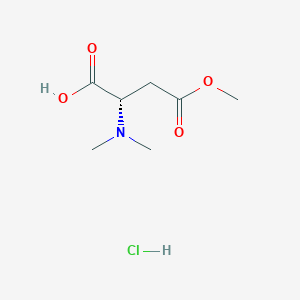
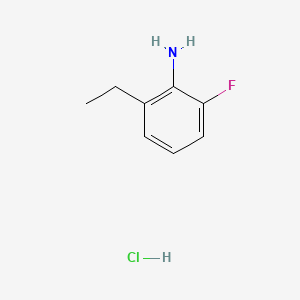
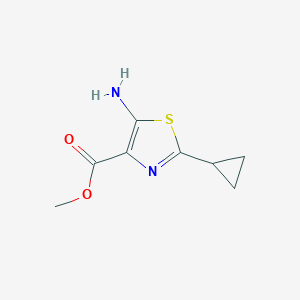
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
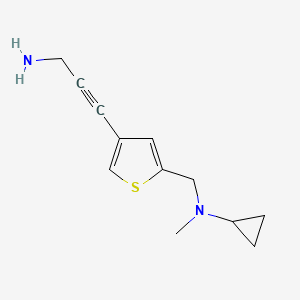
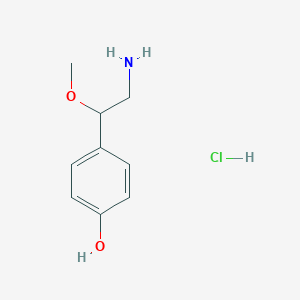
![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)

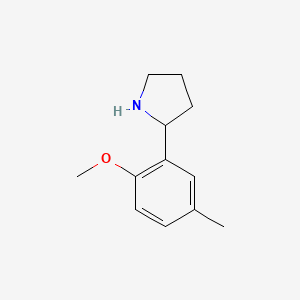
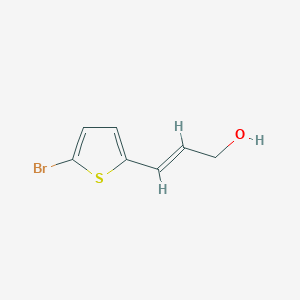
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
